![molecular formula C10H10F3NO4S B13418251 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid CAS No. 5452-23-3](/img/structure/B13418251.png)
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfides, and substituted trifluoromethyl compounds, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes. The sulfonyl group can participate in covalent bonding with target proteins, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-Amino-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfonyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonyl group provides additional reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5452-23-3 |
|---|---|
Formule moléculaire |
C10H10F3NO4S |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO4S/c11-10(12,13)6-2-1-3-7(4-6)19(17,18)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Clé InChI |
IHQPYDOZMDDZBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)CC(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


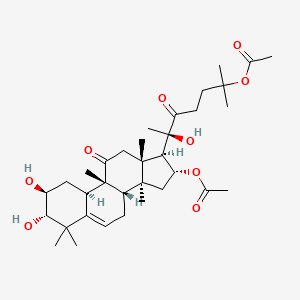
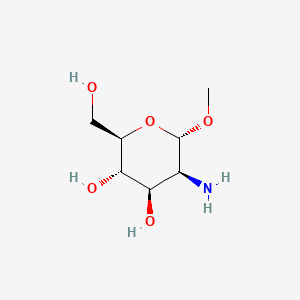
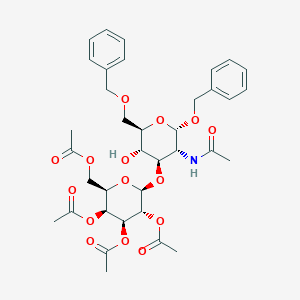
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
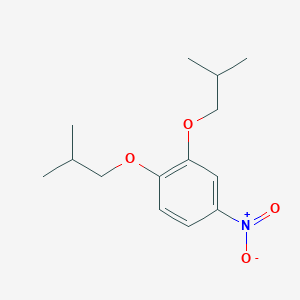
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)

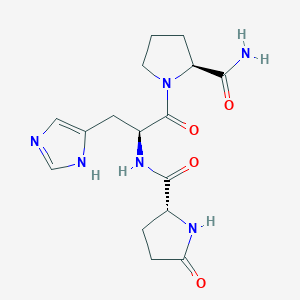
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
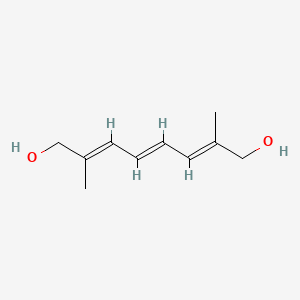


![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
